3-CHLORO-4-ETHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZENE-1-SULFONAMIDE
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Overview
Description
3-Chloro-4-ethoxy-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, an ethoxy group, a morpholine ring, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Nitration: Introduces a nitro group to the benzene ring.
Reduction: Converts the nitro group to an amine.
Substitution: Introduces the chloro and ethoxy groups to the benzene ring.
Sulfonation: Adds the sulfonamide group to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxy-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Chloro-4-ethoxy-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Shares the morpholine ring and chloro group but differs in the presence of a thiadiazole ring instead of a benzene ring.
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: Similar structure but with a thiadiazole ring and lacks the ethoxy and sulfonamide groups.
Uniqueness
3-Chloro-4-ethoxy-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O4S/c1-2-22-15-5-4-13(12-14(15)16)23(19,20)17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,2-3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJASJXUEHJCPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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